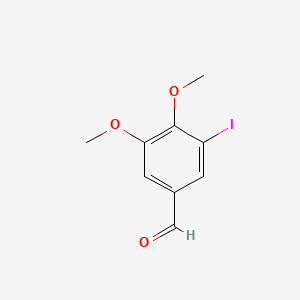

3-Iodo-4,5-dimethoxybenzaldehyde

Description

Contextualizing 3-Iodo-4,5-dimethoxybenzaldehyde within Aryl Halides and Substituted Benzaldehydes

This compound belongs to two important classes of organic compounds: aryl halides and substituted benzaldehydes.

Aryl Halides: In organic chemistry, an aryl halide is an aromatic compound where one or more hydrogen atoms bonded to an aromatic ring are replaced by a halogen. wikipedia.orgchemistrylearner.com Aryl halides are distinct from alkyl halides in their preparation methods, chemical reactivity, and physical properties. wikipedia.org They are crucial intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals, primarily due to their ability to undergo cross-coupling reactions. fiveable.me The halogen atom in aryl halides, such as the iodine in this compound, plays a pivotal role in these reactions. fiveable.me

Substituted Benzaldehydes: Substituted benzaldehydes are benzaldehyde (B42025) derivatives with additional functional groups attached to the benzene (B151609) ring. wisdomlib.org These compounds are versatile building blocks in organic synthesis, participating in reactions to form Schiff bases, chalcones, and various heterocyclic compounds like pyrazoles. wisdomlib.org The nature and position of the substituents on the benzaldehyde ring significantly influence the compound's reactivity and properties. In the case of this compound, the electron-donating methoxy (B1213986) groups and the reactive iodo group contribute to its specific chemical behavior.

Significance of the Iodinated Aromatic Aldehyde Moiety in Organic Synthesis and Medicinal Chemistry

The combination of an iodine atom and an aldehyde group on an aromatic ring, as seen in this compound, offers a powerful platform for synthetic chemists.

In Organic Synthesis: The iodine substituent is an excellent leaving group, making it highly suitable for various cross-coupling reactions, such as the Suzuki coupling. This allows for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures. Aryl iodides are particularly valued as precursors for these reactions. tandfonline.com The aldehyde group is also highly reactive and can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form larger molecules and heterocycles.

In Medicinal Chemistry: The iodinated aromatic aldehyde structure serves as a key intermediate in the synthesis of bioactive compounds and pharmaceuticals. For instance, this compound has been utilized in the total synthesis of chloropeptin I and chloropeptin II, which are complex natural products with potential therapeutic applications. sigmaaldrich.comchemdad.com The ability to functionalize both the iodo and aldehyde positions allows for the creation of a diverse range of molecular structures for drug discovery and development. Substituted benzaldehydes, in general, have been investigated for their potential to modulate the oxygen affinity of hemoglobin and inhibit the sickling of erythrocytes, highlighting their therapeutic potential. nih.govgoogle.com

Historical Perspective of Related Compounds and Their Synthetic Utility

The study of benzaldehyde and its derivatives has a rich history. Benzaldehyde itself was first isolated in 1803, and its synthesis was achieved in 1832, laying the groundwork for the field of organic chemistry. wikipedia.orgbritannica.com The development of methods to introduce various substituents onto the benzaldehyde ring has been a continuous area of research, leading to a vast library of compounds with diverse applications.

The synthetic utility of related substituted benzaldehydes is well-established. For example, 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde), a closely related compound lacking the iodine atom, is used in the synthesis of several pharmaceuticals, including the antihypertensive drug prazosin. chemicalbook.com Another related compound, 3,4,5-trimethoxybenzaldehyde, is an intermediate in the synthesis of the antibacterial drug trimethoprim (B1683648) and other pharmaceuticals. wikipedia.org The introduction of an iodine atom, as in this compound, further expands the synthetic possibilities, allowing for the application of modern cross-coupling methodologies. The synthesis of functionally substituted benzaldehydes has evolved from classical methods to more efficient one-pot procedures, demonstrating the ongoing innovation in this area of chemistry. acs.orgkpfu.ruliberty.edu

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉IO₃ |

| Molecular Weight | 292.07 g/mol sigmaaldrich.com |

| Melting Point | 68–72 °C sigmaaldrich.comchemdad.com |

| Appearance | Not explicitly stated, but related compounds are solids. |

| CAS Number | 32024-15-0 sigmaaldrich.com |

Reactivity and Applications

| Reaction Type | Description |

| Cross-Coupling Reactions | The iodine atom enables reactions like Suzuki coupling to form new carbon-carbon bonds. |

| Condensation Reactions | The aldehyde group can react to form larger molecules and heterocycles. |

| Oxidation | The aldehyde can be oxidized to a carboxylic acid. |

| Reduction | The aldehyde can be reduced to an alcohol. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-iodo-4,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPNBXPAUYYZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380779 | |

| Record name | 3-Iodo-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32024-15-0 | |

| Record name | 3-Iodo-4,5-dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32024-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-4,5-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Iodo 4,5 Dimethoxybenzaldehyde

Precursor-Based Synthetic Routes

The creation of 3-Iodo-4,5-dimethoxybenzaldehyde relies on the chemical modification of various starting materials, including hydroxylated and iodinated benzaldehydes, as well as common aromatic compounds like vanillin (B372448).

A direct and efficient route to this compound involves the O-alkylation of 3,4-Dihydroxy-5-iodobenzaldehyde. nih.gov This precursor, which features hydroxyl groups at the C-3 and C-4 positions and an iodine atom at the C-5 position, can be methylated to yield the target compound.

The synthesis begins with the cleavage of the methyl ether in 5-iodovanillin (B1580916) using aluminum chloride in pyridine (B92270) to generate 3,4-dihydroxy-5-iodobenzaldehyde. nih.gov The subsequent methylation is typically performed using an alkylating agent like methyl iodide. The reaction is facilitated by a base in a suitable solvent system. In one established method, 3,4-Dihydroxy-5-iodobenzaldehyde is treated with methyl iodide in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) using dry dimethylformamide (DMF) as the solvent. nih.gov The reaction proceeds at room temperature, and after stirring for several hours to ensure maximum conversion, the mixture is worked up to isolate the product. nih.gov This procedure can achieve a high yield, with reports of up to 84%. nih.gov

Table 1: Synthesis of this compound from 3,4-Dihydroxy-5-iodobenzaldehyde

| Precursor | Reagents | Solvent | Catalyst/Base | Conditions | Yield | Reference |

| 3,4-Dihydroxy-5-iodobenzaldehyde | Methyl Iodide | Dry DMF | DBU | Room Temperature, >4 hours | 84% | nih.gov |

Derivations from Vanillin and Related Aromatic Compounds

Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives serve as common and economically attractive starting materials for the synthesis of more complex benzaldehydes. The synthesis of this compound from vanillin involves a multi-step process that typically includes iodination and methylation.

A common precursor, 5-iodovanillin, is synthesized by the iodination of vanillin. nih.gov From 5-iodovanillin, the C-3 methyl ether is cleaved to form 3,4-dihydroxy-5-iodobenzaldehyde. nih.gov This intermediate is then subjected to O-alkylation, specifically methylation of both hydroxyl groups, to produce the final this compound. nih.gov

Alternative strategies have been developed for modifying vanillin, such as bromination followed by methoxylation. For instance, vanillin can be brominated in glacial acetic acid to produce 5-bromovanillin. This intermediate can then undergo a copper-catalyzed methoxylation to replace the bromine atom, followed by methylation of the remaining hydroxyl group to yield a dimethoxy derivative. researchgate.net While this specific example leads to 3,4,5-trimethoxybenzaldehyde, the principles of halogenation and subsequent functionalization of the vanillin core are central to creating various substituted benzaldehydes.

Direct iodination of a benzaldehyde (B42025) ring already containing the desired methoxy (B1213986) groups is another viable synthetic pathway. This approach starts with a 4,5-dimethoxybenzaldehyde derivative and introduces an iodine atom at the C-3 position.

One general method for the iodination of arylaldehydes involves using a combination of iodine (I₂) and an oxidizing agent like PIDA (phenyliodine bis(trifluoroacetate)). rsc.org The reaction is typically carried out in a solvent such as dichloromethane (B109758) (DCM) under heating. rsc.org After the reaction is complete, the mixture is quenched and purified to yield the iodinated product. rsc.org This method provides a direct way to introduce iodine onto the aromatic ring of a pre-existing dimethoxybenzaldehyde structure. rsc.org

N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination of aromatic compounds due to its mild and often regioselective nature. organic-chemistry.orgresearchgate.net It serves as a source of electrophilic iodine and can be activated by acids. organic-chemistry.org

NIS is particularly effective for iodinating activated aromatic rings, such as those containing hydroxyl or methoxy groups. organic-chemistry.orgchemicalbook.com For example, various methoxy-substituted aromatic compounds can be regioselectively iodinated with NIS in the presence of a catalytic amount of trifluoroacetic acid, achieving excellent yields under mild conditions. organic-chemistry.org A general procedure for the iodination of 4-hydroxybenzaldehyde (B117250), a precursor to the target molecule, involves stirring it with NIS in acetic acid at room temperature. chemicalbook.com The use of NIS in trifluoromethanesulfonic acid or a mixture of trifluoroacetic acid, acetonitrile, and sulfuric acid allows for the iodination of even deactivated aromatic compounds. researchgate.netresearchgate.net This versatility makes NIS a key reagent in synthetic strategies aimed at producing iodinated benzaldehydes. researchgate.net

Table 2: Iodination of Aromatic Precursors using N-Iodosuccinimide (NIS)

| Substrate | Reagent System | Solvent | Conditions | Product Type | Reference |

| 4-Hydroxybenzaldehyde | NIS | Acetic Acid | Room Temp, 16 hours | Monoiodinated benzaldehyde | chemicalbook.com |

| Methoxy-substituted aromatics | NIS, cat. Trifluoroacetic Acid | Not specified | Mild | Regioselectively iodinated arenes | organic-chemistry.org |

| Deactivated Aromatics | NIS | Trifluoroacetic acid, H₂SO₄, Acetonitrile | Not specified | para-Iodo functionalized aryl | researchgate.net |

Reaction Conditions and Optimization

The efficiency and success of synthesizing this compound are highly dependent on the careful control of reaction conditions, particularly the choice of solvent and temperature.

The selection of an appropriate solvent is critical as it can influence reactant solubility, reaction rate, and even the reaction pathway. In the synthesis of this compound and its precursors, several solvent systems are employed.

Dimethylformamide (DMF): Dry DMF is used as a solvent for O-alkylation reactions, such as the methylation of 3,4-dihydroxy-5-iodobenzaldehyde. nih.gov These reactions are often conducted at room temperature. nih.gov

Dichloromethane (DCM): DCM is a common solvent for various steps, including the iodination of arylaldehydes using PIDA and I₂, where the reaction is heated to 60°C. rsc.org It is also used for demethylation reactions with boron tribromide, which are typically started at 0°C and allowed to warm to room temperature. chemicalbook.com Phase-transfer catalysis for methylation has also been successfully carried out in DCM at room temperature.

Acetic Acid: Glacial acetic acid is utilized as a solvent for halogenation reactions, such as the bromination of vanillin and the iodination of 4-hydroxybenzaldehyde using NIS, both at room temperature. chemicalbook.com

Dimethyl Sulfoxide (DMSO): For certain coupling reactions involving iodo arylaldehydes, DMSO is used as the solvent at elevated temperatures, such as 120°C. rsc.org

Temperature control is essential for managing reaction rates and minimizing the formation of byproducts. Reactions may be cooled to 0°C to control exothermic processes, run at ambient room temperature for convenience and stability, or heated to higher temperatures like 60°C or 120°C to drive the reaction to completion. rsc.orgchemicalbook.com

Table 3: Summary of Reaction Conditions

| Reaction Type | Solvent | Temperature | Reference |

| O-Alkylation (Methylation) | Dry DMF | Room Temperature | nih.gov |

| Iodination (PIDA/I₂) | Dichloromethane (DCM) | 60 °C | rsc.org |

| Demethylation (BBr₃) | Dichloromethane (DCM) | 0 °C to Room Temperature | chemicalbook.com |

| Iodination (NIS) | Acetic Acid | Room Temperature | chemicalbook.com |

| Phase-Transfer Methylation | Dichloromethane (DCM) | Room Temperature | |

| Coupling Reaction | Dimethyl Sulfoxide (DMSO) | 120 °C | rsc.org |

Catalytic Approaches in Iodination Reactions

The synthesis of this compound often begins with veratraldehyde (3,4-dimethoxybenzaldehyde), which undergoes electrophilic iodination. This reaction is typically catalyzed to enhance the reaction rate and regioselectivity, directing the iodine atom to the desired position on the aromatic ring.

One common method involves the use of an iodine source, such as molecular iodine (I₂), in the presence of an oxidizing agent and an acidic medium. The oxidant, for instance, iodic acid (HIO₃), facilitates the generation of a more potent electrophilic iodine species. The acidic environment further activates the aromatic ring of the veratraldehyde towards electrophilic substitution at the 3-position.

Another approach is the use of N-iodosuccinimide (NIS) in an acidic solvent like acetic acid. This reagent provides a source of electrophilic iodine for the direct iodination of the aromatic ring. The reaction proceeds at room temperature, offering a convenient method for the synthesis.

The catalytic oxidation of veratryl alcohol can also serve as a starting point for producing veratraldehyde, the precursor for the final iodinated product. dtu.dkdtu.dk Heterogeneous catalysts, such as ruthenium supported on γ-alumina (Ru/Al₂O₃), have demonstrated high efficiency in the aerobic oxidation of veratryl alcohol to veratraldehyde in an aqueous medium. dtu.dk This catalytic step is crucial in a multi-step synthesis pathway for this compound. More recently, Mg-doped copper chromite (CuCr₂O₄) nanocomposites have also been shown to be effective heterogeneous catalysts for this oxidation. nih.govrsc.org

Purification Techniques for Synthetic Products

Following the synthesis, the crude product contains the desired this compound along with unreacted starting materials, by-products, and residual reagents. Therefore, purification is a critical step to isolate the compound in high purity. The most commonly employed techniques are column chromatography and recrystallization.

Column chromatography is a highly effective method for separating the components of a mixture based on their differential adsorption to a stationary phase. For the purification of this compound, a silica (B1680970) gel column is typically used as the stationary phase.

A suitable mobile phase, or eluent, is selected to achieve optimal separation. A common eluent system is a mixture of petroleum ether and ethyl acetate (B1210297). rsc.org By carefully choosing the ratio of these solvents, the desired product can be selectively eluted from the column, leaving impurities behind. For instance, a 15:1 mixture of petroleum ether to ethyl acetate has been successfully used to purify related iodinated benzaldehydes. rsc.org The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC), and the fractions containing the pure product are collected and combined.

Recrystallization is another powerful technique for purifying solid organic compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility decreases, and the pure compound crystallizes out of the solution, while impurities remain dissolved in the mother liquor.

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The purified this compound is then collected by filtration, washed with a small amount of cold solvent, and dried.

Spectroscopic Characterization in Synthetic Confirmation

To confirm the identity and purity of the synthesized this compound, various spectroscopic techniques are employed. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

NMR spectroscopy provides detailed information about the molecular structure of a compound by analyzing the magnetic properties of its atomic nuclei.

¹H-NMR (Proton NMR): This technique gives information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H-NMR spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the two methoxy groups. The chemical shifts (δ) and coupling patterns of these signals are characteristic of the compound's structure.

¹³C-NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of the signals for the carbonyl carbon, the aromatic carbons (including the one bonded to iodine), and the methoxy carbons are used to confirm the structure. For example, a related compound, 5-iodo-3,4-dimethoxybenzaldehyde, shows characteristic signals in its ¹³C-NMR spectrum at δ 187.1 (C=O), among others for the aromatic and methoxy carbons. rsc.org

A representative ¹H-NMR spectrum of a similar compound, 5-iodo-3,4-dimethoxybenzaldehyde, in CDCl₃ shows a singlet for the aldehyde proton at δ 10.18 ppm, a singlet for an aromatic proton at δ 8.20 ppm, another aromatic singlet at δ 6.38 ppm, and two singlets for the methoxy protons at δ 3.96 and 3.94 ppm. rsc.org

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. This information is crucial for confirming the elemental composition of the synthesized molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can confirm the presence of key structural features. In the case of this compound, IR spectroscopy provides crucial evidence for the presence of the aldehyde and methoxy functional groups, as well as the aromatic ring.

The IR spectrum of this compound displays a number of characteristic absorption bands that correspond to the vibrations of its specific bonds. A prominent and strong absorption band is observed for the carbonyl (C=O) stretching vibration of the aldehyde group. Additionally, the spectrum shows bands corresponding to the stretching vibrations of the O–CH₃ bonds of the methoxy groups.

| Functional Group | Type of Vibration | Expected Wavenumber Range (cm⁻¹) |

| Aldehyde C-H | Stretch | 2820-2850 and 2720-2750 |

| Aromatic C-H | Stretch | 3000-3100 |

| Methyl C-H | Stretch | 2850-2960 |

| Carbonyl (C=O) | Stretch | ~1680 |

| Aromatic C=C | Stretch | 1400-1600 |

| Methoxy C-O | Stretch | 1000-1300 (asymmetric and symmetric) |

| C-I | Stretch | 500-600 |

Chemical Reactivity and Derivatization of 3 Iodo 4,5 Dimethoxybenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a key site for various chemical transformations, including reduction, oxidation, and condensation reactions.

Reduction Reactions to Alcohols

The aldehyde group of 3-Iodo-4,5-dimethoxybenzaldehyde can be readily reduced to a primary alcohol, yielding (3-Iodo-4,5-dimethoxyphenyl)methanol. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Reaction Scheme: this compound → (3-Iodo-4,5-dimethoxyphenyl)methanol

Reagents: Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

Oxidation Reactions to Carboxylic Acids

Oxidation of the aldehyde functionality leads to the formation of the corresponding carboxylic acid, 3-iodo-4,5-dimethoxybenzoic acid. This conversion can be accomplished using various oxidizing agents. organic-chemistry.org Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Additionally, methods using sodium perborate (B1237305) in acetic acid have proven effective for oxidizing aromatic aldehydes. organic-chemistry.org More environmentally friendly approaches utilize molecular iodine in the presence of a base like sodium hydroxide (B78521) in water. rsc.org

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Varies | 3-Iodo-4,5-dimethoxybenzoic acid |

| Chromium Trioxide (CrO₃) | Varies | 3-Iodo-4,5-dimethoxybenzoic acid |

| Sodium Perborate/Acetic Acid | Varies | 3-Iodo-4,5-dimethoxybenzoic acid organic-chemistry.org |

| Iodine/Sodium Hydroxide | Water | 3-Iodo-4,5-dimethoxybenzoic acid rsc.org |

Condensation Reactions and Schiff Base Formation

The aldehyde group readily participates in condensation reactions with primary amines to form Schiff bases, which contain an imine or azomethine (-C=N-) group. orientjchem.orgnih.gov These reactions are fundamental in the synthesis of various heterocyclic compounds and have been explored for creating molecules with potential biological activity. nih.govresearchgate.net

A specific example is the formation of the isonicotinoylhydrazone of this compound. This occurs through the condensation of this compound with isonicotinic acid hydrazide.

Reactions Involving the Aromatic Ring and Iodine Substituent

The presence of the iodine atom on the aromatic ring opens up a diverse range of synthetic possibilities, particularly through substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution at the Iodine Position

While less common than electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr) can occur at the iodine-bearing carbon, especially when the aromatic ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org The generally accepted mechanism involves the initial attack of a nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group (iodide). libretexts.orglibretexts.org The stability of this intermediate is crucial and is enhanced by electron-withdrawing substituents at the ortho and para positions. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

The iodine substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. nobelprize.orgsigmaaldrich.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.org The high reactivity of aryl iodides in these transformations is attributed to the relative ease of the oxidative addition step to the palladium(0) catalyst. researchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com This reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org The reaction of this compound with an alkene would result in the formation of a stilbene-like derivative.

Suzuki Reaction: The Suzuki reaction is a versatile cross-coupling method that pairs an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.orglibretexts.org The Suzuki coupling of this compound with an arylboronic acid, for example, would yield a biaryl compound. wikipedia.org

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Heck | Alkene | Palladium catalyst, Base | Substituted Alkene wikipedia.org |

| Suzuki | Organoboron compound | Palladium catalyst, Base | Biaryl, etc. wikipedia.orglibretexts.org |

| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper co-catalyst, Base | Arylalkyne wikipedia.orgorganic-chemistry.org |

Sonogashira Reaction: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org Coupling this compound with a terminal alkyne via the Sonogashira reaction would produce an arylalkyne derivative.

Formation of Stilbene (B7821643) Derivatives

Stilbene and its derivatives are a class of compounds with significant interest due to their diverse biological activities. This compound serves as a crucial precursor for the synthesis of various stilbene derivatives, including 3-iodo-4,4′,5-trimethoxy-3′-O-tert-butyldiphenylsilyl-Z-stilbene and its corresponding E-isomer. nrochemistry.com

The synthesis of these stilbenes can be achieved through olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. In a typical Wittig reaction, this compound is reacted with a phosphorus ylide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; unstabilized ylides generally favor the formation of Z-alkenes, while stabilized ylides predominantly yield E-alkenes. mdma.chorganic-chemistry.org

The Horner-Wadsworth-Emmons reaction offers an alternative and often more stereoselective route to E-stilbenes. wikipedia.orgnih.govalfa-chemistry.comorganic-chemistry.org This reaction involves the condensation of this compound with a phosphonate (B1237965) carbanion. The HWE reaction typically provides excellent E-selectivity, making it a preferred method for the synthesis of trans-stilbene (B89595) derivatives. wikipedia.orgnih.gov

Table 1: Olefination Reactions for Stilbene Synthesis

| Reaction | Reagents | Predominant Isomer | Key Features |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide | Z-alkene (with unstabilized ylides), E-alkene (with stabilized ylides) | Versatile for both Z and E isomers depending on ylide structure. mdma.chorganic-chemistry.org |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate Carbanion | E-alkene | Generally provides high E-selectivity and water-soluble byproducts. wikipedia.orgnih.govalfa-chemistry.comorganic-chemistry.org |

Transformations of the Methoxy (B1213986) Groups

The methoxy groups of this compound are generally stable under many reaction conditions. However, they can be cleaved to the corresponding hydroxyl groups through demethylation reactions. A common reagent used for this purpose is boron tribromide (BBr₃), which is particularly effective for the cleavage of aryl methyl ethers. mdma.chorgsyn.org The reaction typically proceeds at or below room temperature. It is important to use at least one equivalent of BBr₃ per methoxy group. In some cases, an agglomerate may form during the reaction, which can be addressed during the workup procedure by adding water and acid. researchgate.net

Selective demethylation of one methoxy group in the presence of another can be challenging and often depends on the specific substitution pattern and reaction conditions.

Synthesis of Complex Molecular Architectures Utilizing this compound

The unique combination of functional groups in this compound makes it a valuable starting material for the total synthesis of complex natural products and other intricate molecular structures.

Incorporation into Natural Product Total Synthesis (e.g., Chloropeptin I and Chloropeptin II)

A significant application of this compound is demonstrated in the total synthesis of Chloropeptin I and Chloropeptin II. nrochemistry.com The synthesis begins with the conversion of this compound to its corresponding styrene (B11656) derivative. This is followed by a crucial asymmetric aminohydroxylation step. The resulting amino alcohol is then subjected to a series of transformations, including protection of the alcohol, conversion of the aryl iodide to a boronic acid, and a Suzuki coupling reaction. Subsequent peptide couplings and macrocyclization steps ultimately lead to the complex structures of Chloropeptin I and II.

Synthesis of Pyrimidine (B1678525) Derivatives

This compound can also be utilized in the synthesis of substituted pyrimidine derivatives. For instance, the synthesis of 5-(3-Iodo-4,5-dimethoxybenzyl)-6-methylpyrimidine-2,4-diamine can be envisioned through a multi-step sequence. A plausible synthetic route would involve the initial reduction of the aldehyde group of this compound to the corresponding alcohol, followed by conversion to a benzyl (B1604629) halide. This halide can then be used to alkylate a suitable pyrimidine precursor. Alternatively, a Knoevenagel condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate, followed by cyclization with guanidine, could lead to the desired pyrimidine ring system. General methods for the synthesis of 2,4-diaminopyrimidines often involve the reaction of a β-dicarbonyl compound or its equivalent with guanidine. nih.govnih.govprepchem.comgoogle.comresearchgate.net

Application in the Synthesis of Iodocombstatins

Combretastatins are a class of potent antimitotic agents, and their iodinated analogues, known as iodocombstatins, have also attracted significant interest. While a direct synthesis of iodocombstatins from this compound has not been explicitly detailed in the available literature, the structural features of this aldehyde make it a plausible precursor for such molecules. The synthesis of combretastatin (B1194345) analogues often involves the coupling of two substituted phenyl rings via a double bond, a transformation that can be achieved using methods like the Wittig or Suzuki coupling reactions. acs.orgmdpi.comnih.gov The presence of the iodine atom in this compound allows for its participation in Suzuki coupling reactions with a suitable boronic acid partner to form the stilbene core of a potential iodocombstatin analogue.

Applications in Medicinal Chemistry and Biological Sciences

Role as a Synthetic Intermediate for Biologically Active Molecules

3-Iodo-4,5-dimethoxybenzaldehyde is a crucial intermediate in the synthesis of a variety of biologically active molecules. Its aldehyde group can undergo reactions such as condensation and the formation of heterocyclic structures, while the iodine atom allows for cross-coupling reactions. This dual reactivity makes it a versatile precursor for creating complex molecular architectures with potential therapeutic applications. For instance, it has been utilized in the total synthesis of chloropeptin I and chloropeptin II. chemdad.com Furthermore, it serves as a starting material for producing stilbene (B7821643) derivatives, which have applications in both materials science and pharmaceuticals. Research has also demonstrated its use as a precursor for synthesizing various bioactive molecules essential for the study of biological pathways.

Development of Pharmacologically Relevant Derivatives

The chemical structure of this compound lends itself to the development of derivatives with significant pharmacological potential.

This compound is a valuable precursor for the synthesis of potential drug candidates. Its structural framework is a component of various molecules that have been investigated for their therapeutic properties. For example, derivatives of this compound have shown significant cytotoxicity against multiple cancer cell lines, highlighting their potential in the development of anti-cancer agents. chemimpex.com The ability to modify the core structure allows for the generation of a library of compounds that can be screened for various biological activities.

Derivatives of this compound can act as modulators of biological pathways. The synthesis of such derivatives is a key strategy in drug discovery to influence specific cellular processes. For example, compounds derived from similar methoxy-substituted benzaldehydes have been explored for their ability to interact with biological targets and alter their function. While specific examples directly detailing the modulation of pathways by this compound derivatives are not extensively documented in the provided search results, the general principle of using such scaffolds to create bioactive molecules is well-established.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For analogues of this compound, these studies provide insights into the roles of the halogen and methoxy (B1213986) groups.

The presence and nature of a halogen substituent can significantly impact the biological activity of a molecule. In a study on cobalt bis(dicarbollide) derivatives, it was found that increasing the atomic mass of the halogen substituent improved the biological activity, with the iodine-substituted derivative showing the most selective antibacterial action. rsc.org This suggests that the iodine atom in this compound and its analogues could be critical for their biological effects. The size, electronegativity, and lipophilicity of the halogen atom can influence how a molecule interacts with its biological target. Studies on other halogen-containing compounds have shown that the number and position of halogen atoms can correlate with insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com A quantitative structure-activity relationship (QSAR) analysis of tubercidin (B1682034) analogues highlighted that a chlorine atom at a specific position contributed significantly to its inhibitory activity. nih.gov

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 32024-15-0 sigmaaldrich.com | C₉H₉IO₃ sigmaaldrich.com | 292.07 sigmaaldrich.com | 69-72 sigmaaldrich.com |

| 3-Iodo-4-methoxybenzaldehyde | 2314-37-6 sigmaaldrich.com | C₈H₇IO₂ sigmaaldrich.com | 262.04 sigmaaldrich.com | 107-112 sigmaaldrich.com |

| 4-Hydroxy-3-iodo-5-methoxybenzaldehyde | 57549-56-9 | C₈H₇IO₃ nih.gov | 278.04 | Not Available |

Investigational Therapeutic Applications (e.g., Antineoplastic Agents)

This compound serves as a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications. While the compound itself is not typically used as a direct therapeutic agent, its structural framework is a key component in the development of novel investigational drugs, particularly in the realm of oncology.

Research has indicated that derivatives of this compound have shown significant cytotoxicity against various cancer cell lines. The structural similarities to known anticancer agents make its derivatives a subject of ongoing exploration for therapeutic applications. For instance, compounds with a related structure have been investigated for their capacity to interfere with microtubule formation, a critical process in cell division, which can ultimately lead to apoptosis (programmed cell death) in cancerous cells.

One area of interest is in the synthesis of stilbene derivatives, which are known for their diverse biological activities, including potential applications in pharmaceuticals. The core structure of this compound provides a foundation for creating a variety of bioactive molecules that are essential for studying biological pathways and mechanisms relevant to cancer and other diseases.

A notable example of a related compound with demonstrated antitumor effects is methyl-3,5-diiodo-4(4'-methoxyphenoxy) benzoate (B1203000) (DIME), a hormonally inactive analog of thyroid hormones. nih.gov Studies on DIME and its analogs have revealed antitumor activity, with the ultimate signal for its cytocidal action being the induction of dose-dependent double-strand DNA breaks. nih.gov While not a direct derivative, the principles learned from DIME and other di-iodinated phenyl compounds can inform the design of new potential antineoplastic agents derived from this compound.

Computational Chemistry and Molecular Modeling Studies

The application of computational chemistry and molecular modeling has become an indispensable tool in modern drug discovery and development. These techniques are particularly relevant for a compound like this compound, which serves as a building block for a wide array of potentially bioactive molecules.

Predicting Molecular Interactions and Binding Affinities

Computational methods are employed to predict how molecules derived from this compound will interact with biological targets such as enzymes or receptors. By simulating the binding of these molecules to the active site of a target protein, researchers can estimate the binding affinity and predict the potential efficacy of a compound. This predictive power allows for the screening of large virtual libraries of compounds, prioritizing those with the most promising interaction profiles for synthesis and further experimental testing. The insights gained from these simulations can guide the modification of the lead compound to enhance its binding and, consequently, its biological activity.

Rational Drug Design Approaches

Rational drug design relies on an in-depth understanding of the molecular mechanisms of a disease and the structure of the biological target. Computational approaches are central to this strategy, enabling the design of molecules with specific properties tailored to interact with the target. nih.gov For instance, if the goal is to develop an inhibitor for a particular enzyme implicated in cancer, molecular modeling can be used to design derivatives of this compound that fit precisely into the enzyme's active site and form strong, specific interactions.

This approach was exemplified in the design of new curcumin (B1669340) analogs as potential anti-prostate cancer agents, where structure-activity relationship (SAR) studies, often complemented by molecular modeling, helped identify key structural features required for cytotoxicity. unc.edu Similarly, by understanding the physicochemical properties that influence a small molecule's ability to penetrate bacterial cell walls, computational models can guide the rational design of new antibiotics. nih.gov The structural motifs of this compound, including the iodine atom and methoxy groups, can be systematically modified based on computational predictions to optimize properties like solubility, cell permeability, and target affinity, thereby accelerating the discovery of new therapeutic agents.

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways for Sustainable Production

Current synthetic routes to 3-Iodo-4,5-dimethoxybenzaldehyde often begin with precursors like vanillin (B372448) or 3,4-dihydroxy-5-iodobenzaldehyde. sigmaaldrich.comchemicalbook.com A common strategy involves the iodination of 4,5-dimethoxybenzaldehyde. ontosight.ai However, a growing emphasis on green chemistry is driving the exploration of more sustainable and environmentally friendly synthetic methods.

Future research will likely focus on pathways that minimize waste, avoid hazardous reagents, and reduce energy consumption. This could involve:

Catalytic Systems: Investigating the use of novel catalysts, such as cobalt-based catalysts, which have been shown to be effective in the synthesis of other benzaldehyde (B42025) derivatives like 2,5-dimethoxybenzaldehyde. patsnap.com

Greener Reagents: Employing milder and less toxic iodinating agents. Systems like NaClO2/NaI/HCl have shown promise for the iodination of other aromatic compounds and represent a potential alternative to harsher reagents. researchgate.net

Process Optimization: Adopting new technological routes, similar to those developed for related compounds like 3,4,5-trimethoxybenzaldehyde, which utilize cheaper, readily available raw materials and operate under milder conditions suitable for industrial-scale production. google.com

The goal is to develop a synthetic process that is not only efficient but also aligns with the principles of sustainable chemistry, reducing the environmental impact of producing this valuable chemical intermediate.

Design and Synthesis of Advanced Derivatives with Enhanced Biological Specificity

This compound is a key starting material for synthesizing bioactive molecules, including chloropeptin I and chloropeptin II, and various stilbene (B7821643) derivatives. sigmaaldrich.comchemicalbook.comchemdad.com The inherent features of the molecule—the reactive aldehyde group, the lipophilicity-enhancing iodine atom, and the electronically-influential methoxy (B1213986) groups—provide a rich scaffold for designing advanced derivatives with tailored biological functions.

Future design and synthesis efforts will likely concentrate on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to understand how specific chemical changes affect biological activity. For instance, derivatives have demonstrated potential against MRSA strains, and further modifications could enhance this antimicrobial activity.

Target-Specific Modifications: Designing derivatives to interact with specific biological targets. Given that related aryl iodides are known to disrupt microtubule formation in cancer cells, new analogs could be synthesized to optimize this mechanism for greater anticancer efficacy.

Bioisosteric Replacement: Replacing the iodine atom or methoxy groups with other functional groups to fine-tune properties like solubility, metabolic stability, and target-binding affinity.

A summary of potential modifications and their expected impact is presented below.

| Modification Site | Potential Change | Desired Outcome |

| Aldehyde Group | Conversion to imines, oximes, or hydrazones | Creation of new pharmacophores with distinct biological targets. |

| Iodine Atom | Replacement with other halogens (Br, Cl) or functional groups | Modulate lipophilicity, membrane permeability, and binding interactions. |

| Methoxy Groups | Alteration of number or position; replacement with other alkyl groups | Influence electronic properties and receptor binding affinity. |

| Aromatic Ring | Introduction of additional substituents | Enhance specificity and potency for selected biological targets. |

Investigation of New Pharmacological Targets for this compound and its Derivatives

While derivatives of this compound have shown promise as antimicrobial and anticancer agents, the full spectrum of their pharmacological potential remains largely unexplored. ontosight.ai Future research will aim to identify and validate new molecular targets for these compounds, potentially expanding their therapeutic applications.

Key research activities in this area will include:

Broad-Spectrum Biological Screening: Testing libraries of derivatives against a wide array of biological targets, such as kinases, proteases, and G-protein coupled receptors, to uncover novel activities.

Mechanism of Action Studies: For derivatives that show significant activity, in-depth studies will be conducted to elucidate their precise mechanism of action. If a compound exhibits antiproliferative effects, for example, researchers would investigate its impact on cell cycle progression, apoptosis, and specific signaling pathways.

Exploring New Therapeutic Areas: Based on screening results, investigations could branch into new fields such as neuroprotection, anti-inflammatory, or antiviral applications, areas where related compounds have already shown potential. ontosight.ai

Integration with High-Throughput Screening and Combinatorial Chemistry

The progression from a single building block to a potential drug candidate can be dramatically accelerated by modern drug discovery techniques. openaccessjournals.com Combinatorial chemistry, which allows for the rapid synthesis of large, diverse libraries of related compounds, is a powerful tool for exploring chemical space. openaccessjournals.comnih.govresearchgate.net When paired with high-throughput screening (HTS), which enables the rapid testing of these libraries against biological targets, the discovery process becomes highly efficient. unchainedlabs.comiipseries.org

The integration of this compound into this workflow would proceed as follows:

Library Design: Design a combinatorial library where this compound serves as a core scaffold. Variations would be introduced by reacting its aldehyde group with a diverse set of amines or by using its iodine atom in various cross-coupling reactions.

Parallel Synthesis: Synthesize hundreds or thousands of these derivatives simultaneously using automated, parallel synthesis techniques. openaccessjournals.comresearchgate.net

High-Throughput Screening (HTS): Screen the entire library against a specific biological target (e.g., a cancer cell line or a bacterial strain) to identify "hits"—compounds that exhibit the desired biological effect. unchainedlabs.comdovepress.com

Hit-to-Lead Optimization: Further study the most promising hits to confirm their activity and optimize their structure for improved potency and drug-like properties.

This approach transforms this compound from a simple building block into a key component of a modern, efficient drug discovery engine. nih.govresearchgate.net

In-depth Computational Studies for Predictive Modeling and Mechanistic Insights

Computational chemistry offers powerful tools for predicting the properties of molecules and understanding their interactions at an atomic level. For this compound and its derivatives, in-depth computational studies can provide valuable insights that guide and accelerate experimental research.

Future computational work is expected to focus on several key areas:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict the reactivity of the molecule, understand its electronic structure, and analyze spectroscopic data (e.g., NMR, IR spectra). nih.gov

Molecular Docking: Simulating how potential derivatives bind to the active sites of known pharmacological targets. This can help prioritize which derivatives to synthesize and test, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of a series of derivatives with their measured biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of a derivative bound to its biological target over time, providing insights into the stability of the interaction and the mechanism of action.

These computational approaches, when used in concert with experimental work, can create a synergistic cycle of design, prediction, synthesis, and testing that accelerates the development of novel therapeutic agents derived from this compound.

Q & A

Q. What are the common synthetic routes for preparing 3-Iodo-4,5-dimethoxybenzaldehyde?

this compound is synthesized via halogenation or functionalization of dimethoxybenzaldehyde precursors. A validated method involves:

- Iodination of 4,5-dimethoxybenzaldehyde using iodine and a suitable oxidizing agent under controlled conditions.

- Cross-coupling precursors : Starting from styrene derivatives, as demonstrated in asymmetric aminohydroxylation reactions using (DHQD)₂PHAL ligands to achieve high enantioselectivity (>98% ee) .

- Solvent systems : Reactions are typically conducted in dichloromethane (CH₂Cl₂) under inert atmospheres (N₂) with trifluoroacetic acid (TFA) as a catalyst, yielding intermediates for subsequent Suzuki couplings .

Q. How is this compound characterized to confirm its structure?

Structural confirmation relies on:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Distinct signals for the aldehyde proton (δ ~10 ppm) and methoxy groups (δ ~3.8 ppm) .

- IR spectroscopy : A strong C=O stretch (~1680 cm⁻¹) and O–CH₃ vibrations (~2850 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 529 [M⁺] in heterocyclic derivatives) .

- Elemental analysis : Matching calculated and observed C/H/I/O ratios.

Advanced Research Questions

Q. How can researchers optimize regioselectivity in asymmetric aminohydroxylation reactions with this compound?

Regioselectivity in aminohydroxylation is influenced by:

- Ligand choice : (DHQD)₂PHAL ligands enhance enantioselectivity (>98% ee) and regioselectivity (5:1 ratio) .

- Substrate electronics : Electron-donating methoxy groups direct oxidation to specific positions.

- Reaction conditions : Lower temperatures (0–25°C) and controlled stoichiometry minimize side reactions.

Q. What strategies mitigate dehalogenation during Pd/Cu-catalyzed cross-coupling reactions?

Dehalogenation (iodine loss) can be reduced by:

Q. How do substituents influence reactivity in Suzuki-Miyaura couplings with this compound?

The methoxy groups enhance reactivity by:

Q. What challenges arise in scaling up macrocyclization reactions using this aldehyde?

Key challenges include:

- Dilution effects : High dilution (≤0.01 M) is required to favor intramolecular cyclization over polymerization .

- Purification complexity : Macrocyclic products often require HPLC or size-exclusion chromatography for isolation.

- Yield optimization : Catalytic systems (e.g., Pd(0)) must be carefully optimized to reduce metal contamination .

Q. How should researchers address contradictions in reported reaction yields?

Methodological discrepancies can be resolved by:

- Replicating conditions : Verify inert atmosphere (N₂/Ar), reagent purity, and catalyst loading .

- Side reaction analysis : Use LC-MS or in-situ IR to detect intermediates or byproducts.

- Standardized protocols : Adopt literature-tested procedures (e.g., TFA-catalyzed condensations in CH₂Cl₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.